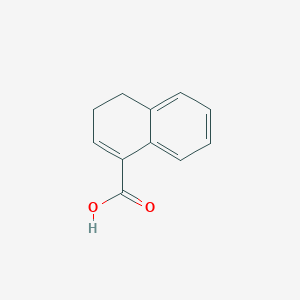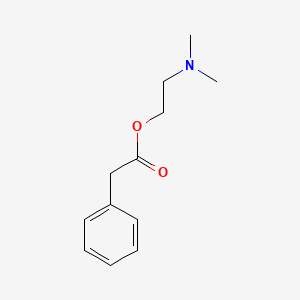
4-Chloro-1-hydroxy-1-butanesulfonic acid
Vue d'ensemble
Description
4-Chloro-1-hydroxy-1-butanesulfonic acid is an organic compound with the molecular formula C4H9ClO4S. It is a sulfonic acid derivative characterized by the presence of a chloro group and a hydroxy group on a butane backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorosulfonation of 1-chlorobutane: This method involves the reaction of 1-chlorobutane with chlorosulfonic acid, resulting in the formation of 4-chloro-1-hydroxy-1-butanesulfonic acid.
Reaction of tetrahydrofuran and acetyl chloride: This route involves the preparation of 4-chlorobutyl acetate, which is then converted to this compound.
Treatment of sodium 4-hydroxybutane-1-sulfonate with cation-exchange resins: This method yields this compound through ion exchange.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorosulfonation processes, where 1-chlorobutane is reacted with chlorosulfonic acid under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 4-Chloro-1-hydroxy-1-butanesulfonic acid can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxy group, resulting in the formation of 1,4-butanediol derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia, primary amines.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: 1,4-butanediol derivatives.
Substitution: Functionalized butanesulfonic acids.
Applications De Recherche Scientifique
4-Chloro-1-hydroxy-1-butanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions involving sulfonic acids.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of 4-chloro-1-hydroxy-1-butanesulfonic acid involves its interaction with molecular targets through its functional groups. The chloro and hydroxy groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction reactions, leading to the formation of different products. These reactions can modulate the activity of enzymes and other biological molecules, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-hydroxy-1-butanesulfonic acid: Similar structure but with a bromo group instead of a chloro group.
4-Hydroxy-1-butanesulfonic acid: Lacks the chloro group, resulting in different reactivity and applications.
1,4-Butanediol: Contains two hydroxy groups but lacks the sulfonic acid functionality.
Uniqueness
4-Chloro-1-hydroxy-1-butanesulfonic acid is unique due to the presence of both a chloro and a hydroxy group on the butane backbone, which imparts distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and industrial processes .
Propriétés
IUPAC Name |
4-chloro-1-hydroxybutane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO4S/c5-3-1-2-4(6)10(7,8)9/h4,6H,1-3H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHBFUIMHBXIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)S(=O)(=O)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866411 | |
| Record name | 4-Chloro-1-hydroxybutane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54476-52-7 | |
| Record name | 4-Chloro-1-hydroxy-1-butanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054476527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLORO-1-HYDROXY-1-BUTANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB8YHQ2GBY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone](/img/structure/B3061061.png)



